t-Boc-N-amido-PEG5-NHS ester

Overview

Description

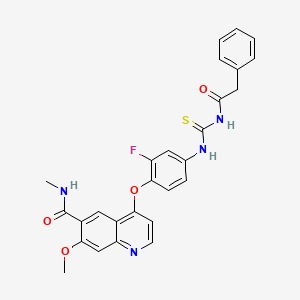

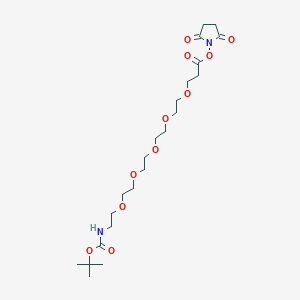

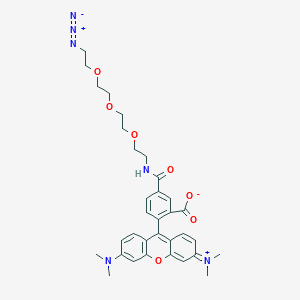

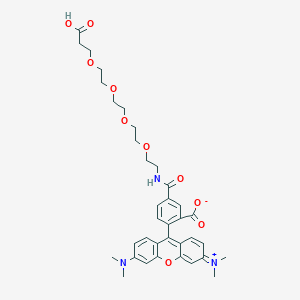

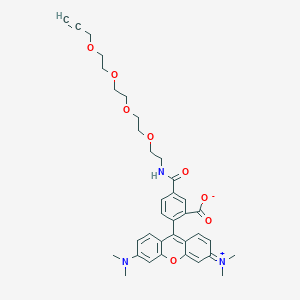

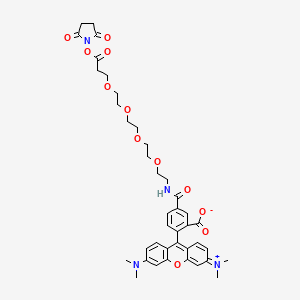

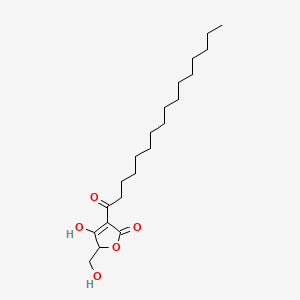

T-Boc-N-amido-PEG5-NHS ester is a PEG derivative containing a Boc-protected amine group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The synthesis of t-Boc-N-amido-PEG5-NHS ester involves the use of a Boc-protected amine group and an NHS ester group . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG5-NHS ester is C22H38N2O11 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis

The NHS ester group in t-Boc-N-amido-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG5-NHS ester has a molecular weight of 506.55 g/mol . It is soluble in DMSO . The compound appears as a pale yellow oily matter . It should be stored at 2-8°C for short term (days to weeks) or -20°C for long term (months to years) .Scientific Research Applications

Protein Labeling

t-Boc-N-amido-PEG5-NHS ester: is commonly used in the labeling of proteins. The NHS ester group reacts with primary amines in proteins to form stable amide bonds, allowing for the attachment of PEG chains . This process is crucial for increasing the solubility and stability of proteins, as well as reducing immunogenicity when used in therapeutic applications.

Drug Delivery Systems

In drug delivery, t-Boc-N-amido-PEG5-NHS ester serves as a linker to attach therapeutic agents to carriers like nanoparticles. The hydrophilic PEG spacer enhances the water solubility of the compound, which is beneficial for creating more efficient drug delivery systems .

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs. By facilitating the conjugation of cytotoxic drugs to antibodies, t-Boc-N-amido-PEG5-NHS ester enables targeted delivery of cancer therapies, minimizing the impact on healthy cells .

Surface Modification

The PEGylated compound can be used to modify the surface of various materials, such as medical devices or biosensors. This modification can improve biocompatibility and resistance to protein fouling .

Oligonucleotide Conjugation

t-Boc-N-amido-PEG5-NHS ester: is also used in the conjugation of oligonucleotides. The PEG spacer increases the molecule’s solubility and can help in the delivery of oligonucleotide-based therapeutics .

Small Molecule Modification

The compound can act as a building block for the synthesis of small molecules. It’s particularly useful in chemical biology and medicinal chemistry for the creation of tool compounds that require ligation .

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVPAOUCTNORCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-amido-PEG5-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)